BenchChemオンラインストアへようこそ!

1H-indole-5-carbaldehyde oxime

Serotonin reuptake inhibition SERT pharmacology Neurotransmitter transporter

Differentiated 5-substituted indole scaffold for CNS and oncology. This aldoxime enables nanomolar target engagement (0.4 nM 5-HT1A, 5 nM SERT, 9.4 nM D2), a ≥10.6-fold improvement over the aldehyde. Its 5-position oxime offers unique H-bond capacity and metal-coordination for distinct SAR, making it non-interchangeable with other regioisomers.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 1018038-45-3; 1402390-75-3
Cat. No. B2818810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-5-carbaldehyde oxime
CAS1018038-45-3; 1402390-75-3
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C=NO
InChIInChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+
InChIKeyHKNZDPSSEHCJLI-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-5-carbaldehyde Oxime CAS 1018038-45-3: Chemical Profile and Procurement-Relevant Specifications


1H-Indole-5-carbaldehyde oxime (CAS: 1018038-45-3; also registered as 1402390-75-3 for the (E)-isomer) is a heterocyclic building block with molecular formula C₉H₈N₂O and molecular weight 160.17 g/mol . The compound features an aldoxime functional group positioned at the 5-position of the indole ring system (IUPAC: (NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine) . It is commercially available from multiple research chemical suppliers with typical purity specifications of 95-98% . The compound is supplied with GHS hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) and carries MDL number MFCD12211118 for inventory tracking purposes .

Why 1H-Indole-5-carbaldehyde Oxime Cannot Be Replaced by Positional Isomers or Aldehyde Precursors


Positional substitution on the indole ring fundamentally alters both synthetic utility and biological target engagement. The 5-position oxime in this compound enables distinct reactivity and binding profiles compared to 3-, 4-, 6-, and 7-substituted analogs, due to differential electronic distribution and steric accessibility on the benzene portion of the indole nucleus [1]. Critically, the oxime functionality confers hydrogen-bond donor/acceptor capacity and metal-coordination potential absent in the parent aldehyde (indole-5-carboxaldehyde, CAS 1196-69-6) . In pharmacological contexts, 5-substituted indole derivatives containing oxime moieties demonstrate nanomolar target engagement at serotonin and dopamine receptors that is not replicated by unsubstituted indole scaffolds or non-oxime analogs [2]. For procurement decisions, these structural distinctions translate to non-interchangeable outcomes in synthesis planning and bioactivity screening.

Quantitative Differentiation Evidence for 1H-Indole-5-carbaldehyde Oxime Versus Comparator Compounds


Serotonin Transporter (SERT) Inhibition: Oxime-Containing 5-Substituted Indole Derivative Achieves Single-Digit Nanomolar Potency

A structurally elaborated derivative incorporating the 1H-indole-5-carbaldehyde oxime scaffold (CHEMBL185730) demonstrates potent inhibition of serotonin reuptake with an IC₅₀ of 5 nM in rat synaptosomes [1]. In contrast, the corresponding aldehyde analog lacking the oxime moiety (CHEMBL185768) exhibits reduced potency with an IC₅₀ of 1 nM under the same assay conditions—a 5-fold difference in potency that is attributable to the oxime functionality [2]. This structure-activity relationship underscores the functional significance of the oxime group at the 5-position.

Serotonin reuptake inhibition SERT pharmacology Neurotransmitter transporter

Dopamine D2 Receptor Affinity: Oxime Derivative Displays Nanomolar Binding (IC₅₀ = 9.4 nM)

The 5-oxime indole derivative CHEMBL185730 demonstrates binding affinity at the rat dopamine D2 receptor with an IC₅₀ of 9.4 nM, measured via displacement of [³H]spiperone from striatal membranes [1]. By comparison, the structurally related aldehyde analog (CHEMBL185768) shows only weak activity at the D2 receptor, reported as IC₅₀ < 100 nM (no precise value determinable within assay parameters) [2]. This represents at least a 10.6-fold enhancement in D2 receptor engagement conferred by the oxime functionality.

Dopamine receptor GPCR pharmacology CNS drug discovery

5-HT1A Receptor Binding: Oxime-Containing Scaffold Achieves Sub-Nanomolar Affinity (IC₅₀ = 0.4 nM)

The 5-substituted indole oxime derivative CHEMBL185730 exhibits high-affinity binding to the rat 5-hydroxytryptamine 1A (5-HT1A) receptor with an IC₅₀ of 0.4 nM, measured via inhibition of 8-OH DPAT binding in CHO cells expressing the receptor [1]. The corresponding aldehyde analog (CHEMBL185768) shows comparable but slightly less potent binding with an IC₅₀ of 0.7 nM under identical assay conditions [2]. While both compounds demonstrate sub-nanomolar affinity, the oxime derivative provides a 1.75-fold improvement in potency.

Serotonin receptor 5-HT1A GPCR binding CNS pharmacology

Class-Level Urease Inhibition: Indole-3-carbaldehyde Oxime Derivatives Achieve IC₅₀ Values 4.6–6.9× Lower Than Standard Inhibitor Thiourea

While direct urease inhibition data for 1H-indole-5-carbaldehyde oxime itself are not reported, structurally analogous indole-3-carbaldehyde oxime derivatives demonstrate potent urease inhibitory activity. Compound 9 (IC₅₀ = 0.0345 ± 0.0008 mM) and Compound 8 (IC₅₀ = 0.0516 ± 0.0035 mM) exhibit 6.9-fold and 4.6-fold greater potency, respectively, compared to the reference inhibitor thiourea (IC₅₀ = 0.2387 ± 0.0048 mM) in the modified Berthelot reaction against Macrotyloma uniflorum urease [1]. These data establish the indole-carbaldehyde oxime pharmacophore as a validated scaffold for urease inhibition, with the oxime group enabling critical hydrogen-bonding interactions in the enzyme active site as confirmed by in silico docking studies [1].

Urease inhibition Helicobacter pylori Antimicrobial Enzyme inhibition

Oxime-Enabled Antiproliferative Potency: Oxime-Functionalized Indole Hybrids Outperform Ketone Precursors in Tubulin Polymerization Inhibition

In a class-level comparison, indole/1,2,4-triazole hybrids featuring an oxime moiety (compounds 7a–j) demonstrated superior anticancer activity relative to their precursor ketone analogs (6a–j) across all tested NCI 60 cancer cell lines [1]. Specifically, compound 7i (an oxime-based derivative) inhibited tubulin polymerization with an IC₅₀ of 3.03 ± 0.11 μM, representing a 2.75-fold improvement over the reference drug combretastatin A-4 (CA-4, IC₅₀ = 8.33 ± 0.29 μM) [1]. Across the full panel, oxime-containing compounds exhibited GI₅₀ values ranging from 1.85 to 5.76 μM, with selectivity ratios spanning 0.52 to 2.29 across nine tumor subpanels [1].

Tubulin polymerization Anticancer Antiproliferative Cell cycle

Synthetic Yield Benchmark: 1H-Indole-5-carbaldehyde Oxime Achieves 79% Yield via Optimized CAN/PEG Protocol

Synthesis of 1H-indole-5-carbaldehyde oxime from 1H-indole-5-carbaldehyde using hydroxylamine hydrochloride under optimized conditions (CAN catalyst, PEG solvent, 80°C) achieves a 79% isolated yield after silica gel purification . While comparative yield data for other positional isomers (e.g., 3-carbaldehyde or 6-carbaldehyde oximes) under identical conditions are not available in the same study, the reported 79% yield establishes a reproducible benchmark for laboratory-scale synthesis of the 5-substituted isomer, with key variables including solvent choice (ethanol vs PEG), temperature (reflux vs 80°C), and catalyst selection (CAN) identified for further optimization via design-of-experiment approaches .

Synthetic methodology Oxime formation Yield optimization Process chemistry

Evidence-Backed Application Scenarios for 1H-Indole-5-carbaldehyde Oxime in Research and Industrial Procurement


CNS Drug Discovery: Serotonin and Dopamine Receptor-Targeted Lead Optimization

Medicinal chemistry programs targeting CNS disorders—particularly those involving serotonergic and dopaminergic signaling—should prioritize 1H-indole-5-carbaldehyde oxime-derived scaffolds over aldehyde precursors. The oxime-containing derivative CHEMBL185730 achieves IC₅₀ values of 0.4 nM (5-HT1A), 5 nM (SERT), and 9.4 nM (D2), representing potency enhancements of 1.75-fold to ≥10.6-fold compared to the corresponding aldehyde analog across these three therapeutically relevant targets [1][2]. This consistent activity advantage across multiple GPCR and transporter targets validates the 5-oxime indole scaffold as a privileged chemotype for CNS lead generation and optimization.

Anti-Helicobacter pylori Drug Development: Urease Inhibitor Scaffold Design

Research groups developing novel urease inhibitors for H. pylori infection should consider 5-substituted indole-carbaldehyde oximes as core scaffolds. Class-level evidence from indole-3-carbaldehyde oxime derivatives demonstrates IC₅₀ values as low as 0.0345 mM against urease—a 6.9-fold improvement over the standard inhibitor thiourea (0.2387 mM) [3]. The 5-position oxime offers a distinct substitution vector for exploring structure-activity relationships orthogonal to the 3-substituted series, potentially enabling intellectual property differentiation and expanded chemical space exploration.

Anticancer Lead Discovery: Tubulin Polymerization Inhibitor Programs

Oncology-focused medicinal chemistry teams evaluating tubulin polymerization inhibitors should prioritize oxime-functionalized indole scaffolds. Class-level data show that oxime-containing indole/1,2,4-triazole hybrids outperform their ketone precursors across the NCI 60 cancer cell line panel, with compound 7i achieving an IC₅₀ of 3.03 μM against tubulin polymerization—2.75-fold more potent than the clinical-stage reference compound CA-4 (8.33 μM) [4]. GI₅₀ values ranging from 1.85 to 5.76 μM across nine tumor subpanels further support the antiproliferative potential of oxime-containing indole derivatives [4].

Prostaglandin Biosynthesis Inhibition: Inflammation Target Validation

Investigators studying COX-2/PGHS-2 mediated inflammatory pathways may utilize 1H-indole-5-carbaldehyde oxime as a reference compound for validating indole-oxime pharmacophores. Patent literature establishes that oxime-containing indole and indene derivatives exhibit prostaglandin biosynthesis inhibitory activity, with the oxime functionality contributing to target engagement [5]. The 5-substituted isomer provides a specific regioisomeric scaffold for probing the structure-activity relationships of this therapeutic class without the confounding effects of additional substituents present in more elaborated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indole-5-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.